molecular formula C7H6N2O B3029598 4-(Hydroxymethyl)picolinonitrile CAS No. 71935-32-5

4-(Hydroxymethyl)picolinonitrile

Cat. No. B3029598
M. Wt: 134.14 g/mol
InChI Key: ZJSSDJCFSASGNQ-UHFFFAOYSA-N
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Patent
US07534802B2

Procedure details

Tetra-n-butylammonium fluoride trihydrate (1.1 g, 3.5 mmol) was added to a solution of 2-cyano-4-(trimethylsilyloxymethyl)pyridine (600 mg, 2.9 mmol, Reference compound No. 10-1) in tetrahydrofuran (15 mL) at room temperature, then the mixture was stirred for 3 hours. The solvent was evaporated under reduced pressure, and then the resulting residue was purified- by silica gel column chromatography to give 120 mg of the title reference compound as a yellow solid. (Yield 32%)
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
2-cyano-4-(trimethylsilyloxymethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[C:22]([C:24]1[CH:29]=[C:28]([CH2:30][O:31][Si](C)(C)C)[CH:27]=[CH:26][N:25]=1)#[N:23]>O1CCCC1>[C:22]([C:24]1[CH:29]=[C:28]([CH2:30][OH:31])[CH:27]=[CH:26][N:25]=1)#[N:23] |f:0.1.2.3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
2-cyano-4-(trimethylsilyloxymethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=NC=CC(=C1)CO[Si](C)(C)C
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 120 mg of the title reference compound as a yellow solid

Outcomes

Product
Name
Type
Smiles
C(#N)C1=NC=CC(=C1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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